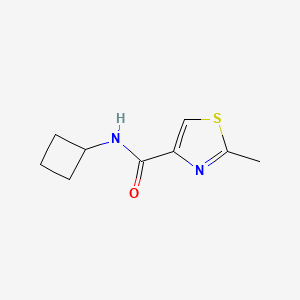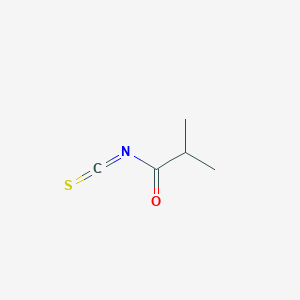
4-Bromo-3-ethenylpyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated pyridines and their derivatives often involves halogenation reactions, cross-coupling techniques, and the utilization of palladium catalysis. For instance, the palladium-catalyzed cross-coupling with aryltrialkoxysilanes provides a method for synthesizing sterically demanding biaryls, including highly functionalized 4-bromopyridines (McElroy & DeShong, 2003). Another approach involves the synthesis of disubstituted pyridines through a process that includes halogen dance and successive one-pot disubstitutions, showcasing the versatility of bromopyridine derivatives as intermediates (Duan et al., 2004).
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be elucidated using single-crystal X-ray diffraction, providing insights into their crystalline arrangement and intermolecular interactions. For instance, the study of a related bromopyridine derivative revealed intricate supramolecular architectures, emphasizing the role of hydrogen bonding in the recognition and assembly of these molecules (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
Bromopyridines participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, which are pivotal for the construction of complex organic molecules. The reactivity of bromine atoms in these compounds towards nucleophiles or palladium catalysts underscores their utility in organic synthesis (Hertog, 2010).
Applications De Recherche Scientifique
Molecular Recognition and Supramolecular Assemblies
Molecular recognition studies involving derivatives of 4-bromo-3-ethenylpyridin-2-OL have led to insights into the formation of supramolecular assemblies. These studies have revealed how molecular adducts are synthesized and structurally analyzed, demonstrating the importance of hydrogen bonding in the recognition process. Such work has implications for understanding complex molecular interactions and designing new materials with specific properties (Varughese & Pedireddi, 2006).
Bromination Techniques in Organic Synthesis
Research on the bromination of specific organic compounds has shown that the introduction of a bromine atom can vary depending on the reagents and conditions used. This variability offers a pathway for synthesizing a wide range of bromo-substituted compounds, including those related to 4-bromo-3-ethenylpyridin-2-OL. These methodologies are crucial for creating important synthons in organic synthesis, highlighting the versatility and utility of bromo-derivatives in chemical research (Shirinian et al., 2012).
Advances in Copper(I)-Catalyzed Amination
Copper(I)-catalyzed amination studies involving halogenopyridines, including compounds similar to 4-bromo-3-ethenylpyridin-2-OL, have opened new avenues for synthesizing N,N′-diheteroaryl derivatives. These reactions demonstrate the significant effect of the polyamine structure on product yields, offering a strategic approach to polyheteroarylated compounds. Such advances are fundamental to the development of novel compounds with potential applications in various fields of chemistry and material science (Anokhin et al., 2015).
Synthesis of Novel Pyridine-Based Derivatives
The synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions represents another significant application. These studies not only provide insights into efficient synthetic routes but also explore the potential of these derivatives in biological activities. Research in this area underscores the importance of 4-bromo-3-ethenylpyridin-2-OL and related compounds in the development of new materials and bioactive molecules (Ahmad et al., 2017).
Environmental Impact of Brominated Compounds
Investigations into the environmental impact of brominated compounds, including those related to the combustion of electronic waste, have highlighted significant concerns. These studies identify and characterize estrogenic compounds emitted from such processes, offering critical insights into the toxicological risks associated with brominated flame retardants. Understanding the environmental and health implications of these compounds is essential for developing safer materials and disposal methods (Owens et al., 2007).
Propriétés
IUPAC Name |
4-bromo-3-ethenyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDNACBOMPHTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CNC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethenylpyridin-2-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2495487.png)

![N,N-diethyl-5-{5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2495492.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2495494.png)


![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)

![4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B2495503.png)
![N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide](/img/structure/B2495504.png)
